molecular formula C23H23F3O4 B11621663 Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate

Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B11621663
M. Wt: 420.4 g/mol
InChI Key: ZXRQZVLKVJCJCA-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a tert-butyl group, and a trifluoromethylbenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trifluoromethylbenzyl Ether Moiety: This step involves the reaction of the benzofuran derivative with 2-(trifluoromethyl)benzyl alcohol in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzofuran derivatives with various functional groups.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are effective.

Major Products

    Oxidation: Products include benzofuran carboxylic acids and ketones.

    Reduction: Products include benzofuran alcohols and aldehydes.

    Substitution: Products vary depending on the nucleophile used but can include ethers and amines.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new pharmaceuticals for treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism by which Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-tert-butyl-5-{[2-(methyl)benzyl]oxy}-1-benzofuran-3-carboxylate
  • Ethyl 2-tert-butyl-5-{[2-(fluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate
  • Ethyl 2-tert-butyl-5-{[2-(chloromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C23H23F3O4

Molecular Weight

420.4 g/mol

IUPAC Name

ethyl 2-tert-butyl-5-[[2-(trifluoromethyl)phenyl]methoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H23F3O4/c1-5-28-21(27)19-16-12-15(10-11-18(16)30-20(19)22(2,3)4)29-13-14-8-6-7-9-17(14)23(24,25)26/h6-12H,5,13H2,1-4H3

InChI Key

ZXRQZVLKVJCJCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3C(F)(F)F)C(C)(C)C

Origin of Product

United States

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